4-(4-Acetylphenyl)-3-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Acetylphenyl)-3-fluorophenol is an organic compound characterized by the presence of an acetyl group attached to a phenyl ring, which is further substituted with a fluorine atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Acetylphenyl)-3-fluorophenol typically involves the use of Suzuki–Miyaura coupling reactions. This method employs boronic acids and palladium catalysts to form carbon-carbon bonds under mild conditions . The reaction conditions often include the use of solvents like ethanol or dichloromethane and bases such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often incorporating recycling of catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Acetylphenyl)-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed:
Oxidation: Formation of 4-(4-Acetylphenyl)-3-fluoroketone.
Reduction: Formation of 4-(4-Hydroxyphenyl)-3-fluorophenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-(4-Acetylphenyl)-3-fluorophenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which 4-(4-Acetylphenyl)-3-fluorophenol exerts its effects involves interactions with specific molecular targets. The acetyl and fluorophenol groups can interact with enzymes and receptors, modulating their activity. The compound’s ability to undergo various chemical reactions also allows it to participate in metabolic pathways, influencing biological processes.
Comparison with Similar Compounds
4-(4-Acetylphenyl)-3-hydroxy-2H-chromen-2-one: Known for its antimicrobial activity.
1-(4-Acetylphenyl)imidazole: Studied for its enzyme inhibitory properties.
Uniqueness: 4-(4-Acetylphenyl)-3-fluorophenol is unique due to the presence of both an acetyl group and a fluorine atom on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-[4-(2-fluoro-4-hydroxyphenyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9(16)10-2-4-11(5-3-10)13-7-6-12(17)8-14(13)15/h2-8,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAMMNSIDXAKLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680795 |
Source
|
Record name | 1-(2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1225902-96-4 |
Source
|
Record name | 1-(2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.